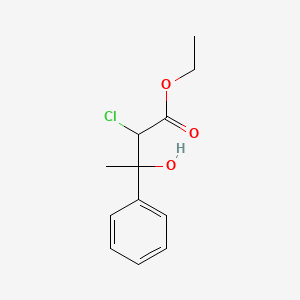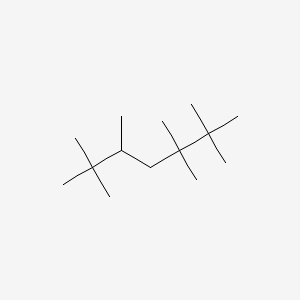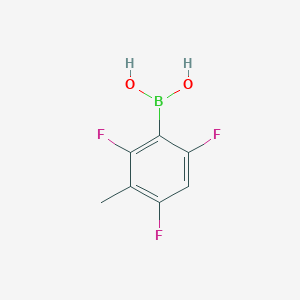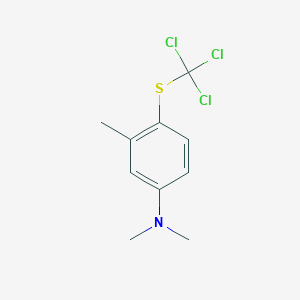
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is an organic compound with the molecular formula C10H12Cl3NS It is characterized by the presence of a trichloromethylsulfanyl group attached to an aniline ring, along with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline typically involves the introduction of the trichloromethylsulfanyl group to an aniline derivative. One common method is the reaction of 3,4-dimethylaniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the trichloromethylsulfanyl group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Nitro or halogenated derivatives of the aniline ring.
科学的研究の応用
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: Lacks the trichloromethylsulfanyl group, making it less reactive in certain contexts.
4-chloro-N,N-dimethylaniline: Contains a single chlorine atom, leading to different reactivity and applications.
N,N,3-trimethyl-4-(methylsulfanyl)aniline: Similar structure but with a methylsulfanyl group instead of trichloromethylsulfanyl, affecting its chemical properties.
Uniqueness
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct reactivity and potential applications. This group can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
特性
CAS番号 |
91799-69-8 |
|---|---|
分子式 |
C10H12Cl3NS |
分子量 |
284.6 g/mol |
IUPAC名 |
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline |
InChI |
InChI=1S/C10H12Cl3NS/c1-7-6-8(14(2)3)4-5-9(7)15-10(11,12)13/h4-6H,1-3H3 |
InChIキー |
MMJQGZNLNZYVAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)
![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
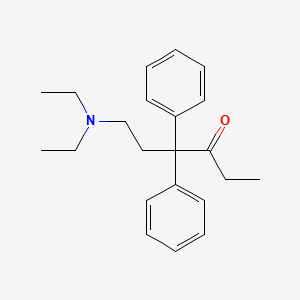
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
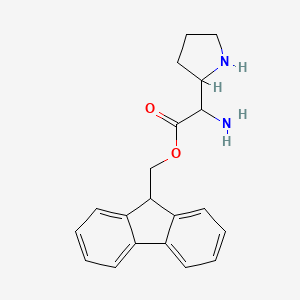
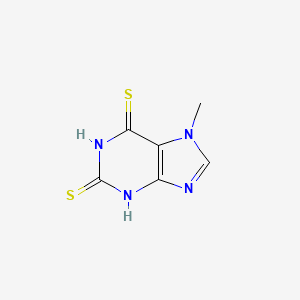
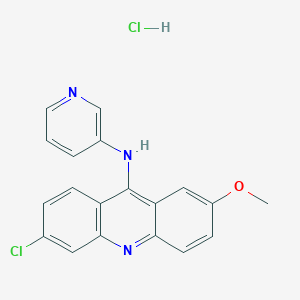
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

